![molecular formula C19H17ClN4O3 B2603717 5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021062-83-8](/img/structure/B2603717.png)
5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Description
5-chloro-2-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has been conducted on synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. Compounds with complex structures, including pyrimidines, benzodifurans, and triazines, have been synthesized and evaluated for their biological activities, showing significant COX-2 inhibition and analgesic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents : Studies involve the synthesis of pyridine, pyrimidinones, and oxazinones derivatives, aiming to develop new antimicrobial agents. These efforts include the use of various starting materials and synthetic pathways to produce compounds with promising antibacterial and antifungal properties, comparing their efficacy with established drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Molecular Docking and Antioxidant Activity : Further research includes molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and hybrid derivatives for their antimicrobial and antioxidant activities. These studies provide insights into the potential therapeutic applications of such compounds, highlighting their interactions with biological targets (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-17-4-2-14(20)12-15(17)19(26)22-10-11-24-18(25)5-3-16(23-24)13-6-8-21-9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPFMGSPVIHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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